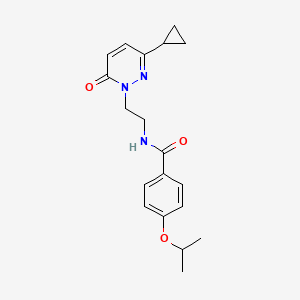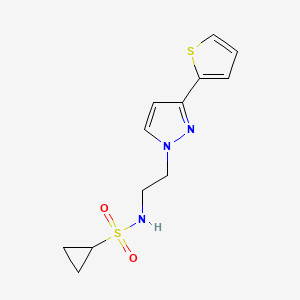![molecular formula C20H17NO6S B2616634 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid CAS No. 750601-28-6](/img/structure/B2616634.png)
4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C20H17NO6S and a molecular weight of 399.42 g/mol . This compound is known for its unique structure, which includes a methoxy group, a phenoxyphenyl group, and a sulfamoyl group attached to a benzoic acid core . It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
. The reaction conditions often require specific reagents and catalysts to ensure the correct attachment of these groups. Industrial production methods may involve bulk manufacturing processes to produce the compound in large quantities .
Chemical Reactions Analysis
4-Methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: This compound lacks the phenoxyphenyl and sulfamoyl groups, making it less complex and potentially less versatile in its applications.
3-[(4-Phenoxyphenyl)sulfamoyl]benzoic acid: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-Phenoxybenzoic acid: This compound lacks both the methoxy and sulfamoyl groups, making it structurally simpler and potentially less effective in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-26-18-12-7-14(20(22)23)13-19(18)28(24,25)21-15-8-10-17(11-9-15)27-16-5-3-2-4-6-16/h2-13,21H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNXAJFYWNGJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2616551.png)
![(1S,3R)-3-[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2616552.png)
![ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2616555.png)
![1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2616558.png)
![5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol](/img/structure/B2616559.png)

![6-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2616563.png)
![3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B2616564.png)


![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2616569.png)

![2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2616572.png)

